molecular formula C7H13F3N2 B3240027 R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine CAS No. 1426523-56-9

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine

Cat. No.: B3240027
CAS No.: 1426523-56-9
M. Wt: 182.19 g/mol
InChI Key: LFNPPORHPVBDHE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperidinylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine typically involves the reaction of 2,2,2-trifluoroethylamine with piperidine derivatives under controlled conditions. One common method involves the use of a solvent such as 1,4-dioxane and a catalyst to facilitate the reaction. The reaction mixture is heated to reflux and stirred under an inert atmosphere, such as argon, to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of R 1-(2,2,2-Trifluoro-ethyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNPPORHPVBDHE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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